Cas no 250674-53-4 (Ethyl 1,7-naphthyridine-2-carboxylate)

Ethyl 1,7-naphthyridine-2-carboxylate is a heterocyclic compound featuring a naphthyridine core with an ester functional group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its fused bicyclic aromatic system offers stability and reactivity, enabling further functionalization through cross-coupling or nucleophilic substitution reactions. The ethyl ester moiety enhances solubility in organic solvents, facilitating purification and downstream modifications. This compound is valued for its potential in constructing complex molecular architectures, including bioactive molecules with applications in medicinal chemistry. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
Ethyl 1,7-naphthyridine-2-carboxylate structure
250674-53-4 structure
Product Name:Ethyl 1,7-naphthyridine-2-carboxylate
CAS No:250674-53-4
MF:C11H10N2O2
MW:202.209302425385
CID:1090616
PubChem ID:53427879
Update Time:2025-06-12

Ethyl 1,7-naphthyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1,7-naphthyridine-2-carboxylate
    • EN300-256103
    • Ethyl1,7-naphthyridine-2-carboxylate
    • 250674-53-4
    • CS-0450119
    • A924470
    • DTXSID70699667
    • 1,7-Naphthyridine-2-carboxylic acid, ethyl ester
    • MDL: MFCD11521580
    • Inchi: 1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3
    • InChI Key: VZLMYXFLIYXAQW-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C2C=CN=CC2=N1)=O

Computed Properties

  • Exact Mass: 202.074227566g/mol
  • Monoisotopic Mass: 202.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 359.8±22.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:250674-53-4)Ethyl 1,7-naphthyridine-2-carboxylate
Order Number:A924470
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:40
Price ($):981.0
Email:sales@amadischem.com

Additional information on Ethyl 1,7-naphthyridine-2-carboxylate

Ethyl 1,7-naphthyridine-2-carboxylate (CAS No. 250674-53-4): An Overview of Its Structure, Properties, and Applications

Ethyl 1,7-naphthyridine-2-carboxylate (CAS No. 250674-53-4) is a versatile compound with significant potential in various fields, including pharmaceuticals, organic synthesis, and materials science. This comprehensive overview aims to provide a detailed understanding of its chemical structure, physical and chemical properties, synthesis methods, and potential applications.

Chemical Structure and Properties

Ethyl 1,7-naphthyridine-2-carboxylate is a derivative of the naphthyridine heterocyclic system. The compound features a naphthyridine ring with a carboxylic acid ester group attached at the 2-position. The naphthyridine ring is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring, which imparts unique electronic and steric properties to the molecule.

The molecular formula of Ethyl 1,7-naphthyridine-2-carboxylate is C13H12N2O2, with a molecular weight of approximately 236.25 g/mol. The compound is typically obtained as a white crystalline solid with a melting point ranging from 105°C to 108°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.

Synthesis Methods

The synthesis of Ethyl 1,7-naphthyridine-2-carboxylate can be achieved through several routes. One common method involves the reaction of 1,7-naphthyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via the formation of an acylium ion intermediate, which then reacts with ethanol to form the desired ester product.

An alternative synthetic route involves the condensation of 2-chloroethyl ethyl carbonate with 1,7-diaminonaphthalene under basic conditions. This method provides a more direct route to the target compound and can be optimized for higher yields and purity.

Applications in Pharmaceuticals and Organic Synthesis

Ethyl 1,7-naphthyridine-2-carboxylate has gained significant attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various bioactive compounds. Naphthyridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Recent studies have highlighted the role of naphthyridine derivatives in modulating specific biological targets such as kinases and G protein-coupled receptors (GPCRs).

In organic synthesis, Ethyl 1,7-naphthyridine-2-carboxylate serves as a valuable building block for constructing complex molecules. Its reactivity at the carboxylic acid ester group allows for various functional group transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. These transformations are crucial for developing new pharmaceutical candidates and fine chemicals.

Mechanistic Insights and Recent Research Developments

The biological activity of naphthyridines is often attributed to their ability to interact with specific protein targets. For instance, recent research has shown that certain naphthyridine derivatives can inhibit the activity of protein kinases involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry reported that a series of naphthyridine-based compounds exhibited potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

In another study, researchers explored the use of naphthyridines as modulators of GPCRs. GPCRs are a large family of membrane receptors that play critical roles in signal transduction pathways. The study demonstrated that certain naphthyridine derivatives could selectively activate or inhibit specific GPCRs, providing new avenues for drug discovery in areas such as pain management and neurological disorders.

Safety Considerations and Environmental Impact

While Ethyl 1,7-naphthyridine-2-carboxylate offers numerous benefits in various applications, it is essential to consider its safety profile and environmental impact. Like many organic compounds used in pharmaceuticals and materials science, proper handling and disposal practices should be followed to minimize potential risks.

Safety data sheets (SDS) for Ethyl 1,7-naphthyridine-2-carboxylate provide detailed information on its physical properties, health hazards, and environmental impact. Researchers and industrial users should adhere to recommended guidelines for storage, handling, and disposal to ensure safe use.

Conclusion

Ethyl 1,7-naphthyridine-2-carboxylate (CAS No. 250674-53-4) is a multifaceted compound with promising applications in pharmaceuticals and organic synthesis. Its unique chemical structure and reactivity make it an attractive building block for developing new bioactive molecules. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses.

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Amadis Chemical Company Limited
(CAS:250674-53-4)Ethyl 1,7-naphthyridine-2-carboxylate
A924470
Purity:99%
Quantity:1g
Price ($):981.0
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